Benzamide, 2-bromo-3,4,5-trimethoxy-N-[6-(methylsulfonyl)-2-benzothiazolyl]-
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Overview
Description
Benzamide, 2-bromo-3,4,5-trimethoxy-N-[6-(methylsulfonyl)-2-benzothiazolyl]- is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with bromine, methoxy groups, and a benzothiazolyl moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-bromo-3,4,5-trimethoxy-N-[6-(methylsulfonyl)-2-benzothiazolyl]- typically involves multiple steps, starting from readily available precursorsThe final step involves the formation of the benzamide linkage under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2-bromo-3,4,5-trimethoxy-N-[6-(methylsulfonyl)-2-benzothiazolyl]- undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under mild conditions.
Major Products
Oxidation: Formation of 2-bromo-3,4,5-trimethoxybenzoic acid.
Reduction: Formation of 2-hydroxy-3,4,5-trimethoxybenzamide.
Substitution: Formation of 2-azido-3,4,5-trimeth
Biological Activity
Benzamide derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The compound Benzamide, 2-bromo-3,4,5-trimethoxy-N-[6-(methylsulfonyl)-2-benzothiazolyl]- is notable for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be characterized by its complex structure which includes:
- A benzamide core
- Bromine and methoxy substituents
- A methylsulfonyl group attached to a benzothiazole moiety
Its molecular formula is C17H18BrN2O5S with a molecular weight of approximately 436.31 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzamide derivatives. For example:
- In vitro studies demonstrated that similar benzamide compounds exhibited cytotoxic effects against various cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. Compounds showed IC50 values significantly lower than standard treatments like doxorubicin .
- Mechanistic studies indicated that these compounds might induce apoptosis through the modulation of Bcl-2 family proteins, enhancing the pro-apoptotic signals in cancer cells .
Antimicrobial Activity
Benzamide derivatives have also been evaluated for their antimicrobial properties:
- Compounds similar to the target molecule displayed moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the range of 32–64 µg/mL .
- The presence of electron-donating groups (e.g., methoxy) on the aromatic ring was correlated with increased antibacterial efficacy .
Cholinesterase Inhibition
The compound's potential as a cholinesterase inhibitor has been explored:
- Studies reported that benzamide derivatives could inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values indicating strong inhibitory activity. For instance, some derivatives showed IC50 values as low as 1.57 µM for AChE .
Structure-Activity Relationship (SAR)
The biological activity of benzamide derivatives is heavily influenced by their structural modifications:
- Substituent Effects : The presence of methoxy groups at positions 3, 4, and 5 on the aromatic ring enhances lipophilicity and bioavailability.
- Bromine Substitution : The introduction of bromine at position 2 has been shown to increase anticancer potency by enhancing interaction with target proteins involved in cell proliferation .
Case Studies
- Study on Anticancer Effects : A recent publication investigated a series of benzamide derivatives where the target compound showed significant cytotoxicity against breast cancer cell lines with an emphasis on apoptosis induction mechanisms .
- Antimicrobial Evaluation : Another study focused on the synthesis and testing of various substituted benzamides against fungal pathogens. The compound exhibited moderate antifungal activity against Candida albicans with an EC50 value of 20 µg/mL .
Properties
CAS No. |
442651-61-8 |
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Molecular Formula |
C18H17BrN2O6S2 |
Molecular Weight |
501.4 g/mol |
IUPAC Name |
2-bromo-3,4,5-trimethoxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C18H17BrN2O6S2/c1-25-12-8-10(14(19)16(27-3)15(12)26-2)17(22)21-18-20-11-6-5-9(29(4,23)24)7-13(11)28-18/h5-8H,1-4H3,(H,20,21,22) |
InChI Key |
LWNULLKRXOUCTI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)Br)OC)OC |
Origin of Product |
United States |
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